molecular formula C19H22N4O3 B2536139 2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-pentylacetamide CAS No. 1115565-55-3

2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-pentylacetamide

Cat. No.: B2536139
CAS No.: 1115565-55-3
M. Wt: 354.41
InChI Key: CMSBUQLZNXMXER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-pentylacetamide is a potent and selective ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases. PIM kinases are serine/threonine kinases that function as key regulators of cell survival, proliferation, and metabolism, and their overexpression is frequently associated with hematological malignancies and solid tumors . This compound exhibits strong affinity for all three PIM kinase isoforms (PIM1, PIM2, and PIM3), making it a valuable chemical probe for dissecting the complex signaling networks driven by this kinase family in oncogenesis. Its core structure, based on a pyrrolo[3,2-d]pyrimidine dione scaffold, is engineered for high kinase selectivity, which helps minimize off-target effects in complex biological assays. Researchers utilize this inhibitor primarily to investigate PIM kinase-mediated signaling pathways, evaluate its efficacy in inducing apoptosis and inhibiting proliferation in various cancer cell lines, and explore its potential for combination therapies with other targeted agents or chemotherapeutics. The inhibition of PIM kinases can sensitize tumor cells to conventional apoptosis-inducing treatments, providing a compelling strategy to overcome treatment resistance . Its application is central to advancing the understanding of PIM biology and validating PIM kinases as a therapeutic target in preclinical cancer research models.

Properties

IUPAC Name

2-(2,4-dioxo-7-phenyl-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl)-N-pentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-2-3-7-10-20-15(24)12-23-18(25)17-16(22-19(23)26)14(11-21-17)13-8-5-4-6-9-13/h4-6,8-9,11,21H,2-3,7,10,12H2,1H3,(H,20,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSBUQLZNXMXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-pentylacetamide typically involves multiple steps, starting from readily available starting materials The initial step often includes the formation of the pyrrolo[3,2-d]pyrimidin core through a cyclization reaction

  • Formation of Pyrrolo[3,2-d]pyrimidin Core:

    • Starting Material: 2-aminopyrimidine and suitable aldehydes.

    • Reaction Conditions: Cyclization under acidic or basic conditions to form the pyrrolo[3,2-d]pyrimidin core.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

  • Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring and the pyrrolo[3,2-d]pyrimidin core. Common reagents for substitution include halogenating agents like N-bromosuccinimide.

Major Products

  • Oxidation Products: Dioxo derivatives with additional oxygen-containing functional groups.

  • Reduction Products: Reduced pyrimidin derivatives with fewer oxygen functionalities.

  • Substitution Products: Halogenated derivatives at the phenyl ring or pyrrolo[3,2-d]pyrimidin core.

Scientific Research Applications

Chemistry

  • Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic compounds.

Biology

  • Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

Medicine

  • Pharmaceutical Development: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry

  • Material Science: Explored for use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-pentylacetamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity and affecting downstream biological pathways. For example, in cancer therapy, the compound may inhibit kinases involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-pentylacetamide are best contextualized against three categories of analogs:

Pyrrolo[3,2-d]pyrimidine Derivatives with Varied Side Chains

  • N-(2-Chlorobenzyl)-2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide (CAS 1115371-86-2):
    • Structural Differences : Replaces the pentyl group with a 2-chlorobenzyl moiety.
    • Physicochemical Properties :
  • Molecular weight: 408.8 g/mol (vs. 376.4 g/mol for the pentyl analog).
  • Increased aromaticity and electronegativity due to the chlorobenzyl group, reducing lipophilicity (clogP ~2.1 vs. ~3.5 for the pentyl derivative) .
    • Synthetic Purity : Both compounds are synthesized with >95% HPLC purity, as seen in related pyrrolo[3,2-d]pyrimidines .

Benzothieno[3,2-d]pyrimidin-4-one Derivatives

  • N-[2-(2,4-Difluorophenylthio)-4-oxobenzothieno[3,2-d]pyrimidin-3-yl]methanesulfonamide (Compound 9 in ): Structural Differences: Benzothieno fused system replaces pyrrolo, with a sulfonamide substituent. Bioactivity: Demonstrates COX-2 inhibition (IC50 ~0.8 µM) and anti-inflammatory effects in keratinocytes . Key Contrast: The absence of a thioether or sulfonamide group in the pentyl-pyrrolo[3,2-d]pyrimidine suggests divergent biological targets.

Pyrrolo[2,3-d]pyrimidine Isomers

  • 2-((4-Sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine (): Structural Differences: Pyrrolo[2,3-d]pyrimidine core (vs. [3,2-d] isomer) alters substituent positioning. Functional Implications: The [2,3-d] isomer’s sulfamoylphenyl group facilitates kinase inhibition (e.g., EGFR), while the [3,2-d] isomer’s phenyl and pentyl groups may favor lipid bilayer penetration .

Comparative Data Table

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity (if known)
2-(2,4-Dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-pentylacetamide Pyrrolo[3,2-d]pyrimidine C19H20N4O3 376.4 7-Phenyl, N-pentylacetamide Not reported
N-(2-Chlorobenzyl)-2-(2,4-dioxo-7-phenyl-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide Pyrrolo[3,2-d]pyrimidine C21H17ClN4O3 408.8 7-Phenyl, 2-chlorobenzyl Not reported
N-[2-(2,4-Difluorophenylthio)-4-oxobenzothieno[3,2-d]pyrimidin-3-yl]methanesulfonamide Benzothieno[3,2-d]pyrimidine C21H14F2N4O3S2 484.5 Thioether, sulfonamide COX-2 inhibition (IC50 ~0.8 µM)
2-((4-Sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine Pyrrolo[2,3-d]pyrimidine C12H11N5O2S 289.3 Sulfamoylphenyl Kinase inhibition potential

Key Findings

Side-Chain Impact : The pentyl group in the target compound enhances lipophilicity compared to chlorobenzyl or sulfonamide analogs, suggesting improved bioavailability .

Heterocycle Influence: Pyrrolo[3,2-d]pyrimidines exhibit distinct electronic profiles vs.

Synthetic Quality : HPLC purity ≥95% is achievable for pyrrolo[3,2-d]pyrimidines, aligning with standards for related compounds .

Biological Activity

The compound 2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-pentylacetamide is a member of the pyrrolo[3,2-d]pyrimidine class and has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H18N4O3\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_3

Key Features:

  • Pyrrolo[3,2-d]pyrimidine core : This structure is known for its diverse biological activities.
  • Dioxo substituents : These groups enhance the compound's reactivity and interaction with biological targets.

Antitumor Activity

Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit significant antitumor properties. Specifically, studies have shown that this compound inhibits cell proliferation in various cancer cell lines by targeting Focal Adhesion Kinase (FAK) pathways.

  • FAK Inhibition : The compound acts as a FAK inhibitor, disrupting signaling pathways that promote tumor growth and metastasis .
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to increased cell death.

Antimicrobial Activity

Preliminary studies suggest that this compound may also exhibit antimicrobial properties. The presence of the phenyl group and dioxo moieties could contribute to its interaction with microbial enzymes or membranes.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in vitro. By inhibiting key inflammatory mediators, it may serve as a potential therapeutic agent for inflammatory diseases.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of this compound in human breast cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 15 µM. The study concluded that this compound effectively inhibits tumor growth through FAK pathway modulation.

Study 2: Inhibition of Inflammatory Markers

In another study focusing on inflammatory responses, the compound was tested on macrophage cell lines stimulated with lipopolysaccharides (LPS). The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with concentrations above 5 µM.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cell proliferation
AntimicrobialPotential activity against bacterial strainsPreliminary findings
Anti-inflammatoryReduction in cytokine levels

Table 2: Efficacy Data from Case Studies

StudyCell Line/ModelIC50 (µM)Effect
Antitumor StudyBreast cancer cells10 - 15Significant growth inhibition
Inflammation StudyMacrophage cells>5Reduced cytokine production

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-pentylacetamide, and how can purity be validated?

  • Methodological Answer : Synthesis often involves multi-step reactions, starting with the formation of the pyrrolo[3,2-d]pyrimidine core. Key steps include condensation of substituted pyrimidine intermediates with pentylamine derivatives under reflux conditions in anhydrous ethanol or DMF. For example, analogous compounds were synthesized via nucleophilic substitution reactions using triethylamine as a catalyst . Purification is typically achieved through silica gel column chromatography (e.g., dichloromethane:methanol gradients) or recrystallization from ethanol. Purity validation requires HPLC (≥95% purity threshold) and elemental analysis, with discrepancies addressed by repeating synthesis or adjusting solvent systems .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of techniques is essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and backbone structure. For example, pyrrolo[3,2-d]pyrimidine derivatives show characteristic peaks at δ 7.5–8.5 ppm for aromatic protons .
  • X-ray Crystallography : Provides definitive stereochemical confirmation, as demonstrated in the structural analysis of ethyl 3-(4-chlorophenyl)pyrrolo[3,2-d]pyrimidine derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., HRMS m/z [M+H]+^+ with <0.001% error threshold) .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays to evaluate cytotoxicity and target engagement. For cytotoxicity, use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on cancer cell lines (e.g., MCF-7 for breast cancer), with IC50_{50} values calculated using nonlinear regression . For enzyme inhibition (e.g., kinase or protease targets), employ fluorescence-based or radiometric assays with ATP-competitive binding protocols .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the pyrrolo[3,2-d]pyrimidine scaffold?

  • Methodological Answer : Systematically modify substituents on the phenyl and pentyl groups to assess impact on bioactivity. For example:

  • Alkyl Chain Optimization : Replace the pentyl group with shorter (ethyl) or branched (neopentyl) chains to study solubility and membrane permeability .
  • Electron-Withdrawing/Donating Groups : Introduce halogens (Cl, F) or methoxy groups on the phenyl ring to modulate electronic effects and binding affinity .
  • Analogs with Heterocyclic Moieties : Replace the phenyl ring with thiophene or pyridine to enhance target selectivity, as seen in thieno[2,3-d]pyrimidine derivatives .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration) or compound purity. Mitigation strategies include:

  • Standardized Assay Protocols : Adopt consistent cell culture conditions (e.g., 10% FBS, 37°C, 5% CO2_2) and validate compound stability in DMSO/medium mixtures .
  • Orthogonal Validation : Confirm activity using alternative assays (e.g., apoptosis via flow cytometry alongside MTT results) .
  • Batch Reproducibility : Re-synthesize compounds with strict QC checks (HPLC, NMR) to rule out synthetic variability .

Q. What computational approaches are suitable for predicting the binding mode of this compound to potential targets?

  • Methodological Answer : Perform molecular docking using software like AutoDock Vina or Schrödinger Suite. Key steps:

  • Protein Preparation : Retrieve target structures (e.g., USP7 or kinases) from the PDB and optimize hydrogen bonding networks.
  • Ligand Parameterization : Generate 3D conformers of the compound and assign partial charges via AM1-BCC.
  • Docking Validation : Compare predicted binding poses with crystallographic data from related pyrrolo-pyrimidine inhibitors .

Q. How can in vitro findings be translated into in vivo efficacy studies?

  • Methodological Answer : Prioritize pharmacokinetic (PK) profiling:

  • Solubility and Metabolic Stability : Use liver microsome assays (human/rodent) to estimate hepatic clearance.
  • Pharmacodynamic Models : Administer the compound in xenograft models (e.g., nude mice with implanted tumor cells) at 10–50 mg/kg doses, monitoring tumor volume and biomarkers (e.g., Ki-67 for proliferation) .
  • Toxicology Screening : Assess acute toxicity in rodents via ALT/AST levels and histopathology .

Q. What analytical methods are recommended for validating synthetic intermediates and final products?

  • Methodological Answer :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients (0.1% TFA) to monitor reaction progress .
  • LC-MS : Confirm molecular ions ([M+H]+^+) with electrospray ionization (ESI) and compare with theoretical masses .
  • Elemental Analysis : Address discrepancies (e.g., ±0.3% C/H/N) by optimizing recrystallization solvents or repeating column chromatography .

Q. How can researchers integrate findings into broader medicinal chemistry frameworks?

  • Methodological Answer : Link SAR data to established theories:

  • Lipinski’s Rule of Five : Ensure compound compliance (MW < 500, logP < 5) for drug-likeness .
  • Kinetic Solubility Models : Use Hansen solubility parameters to predict formulation strategies .
  • Target Engagement Hypotheses : Correlate enzyme inhibition (e.g., IC50_{50}) with cellular efficacy to validate mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.